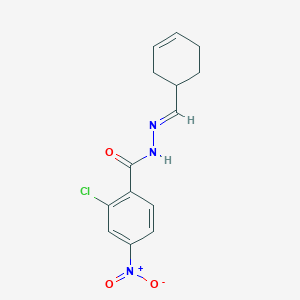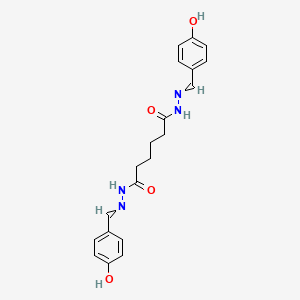
N'-(2,4-dichlorobenzylidene)-2-methyl-3-furohydrazide
Übersicht
Beschreibung
N'-(2,4-dichlorobenzylidene)-2-methyl-3-furohydrazide, commonly known as DBMF, is a synthetic compound that has been widely used in scientific research for its potential applications in various fields. DBMF is a furohydrazide derivative that has demonstrated promising antimicrobial and antifungal activities, making it an attractive candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of DBMF is not well understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by disrupting the cell membrane integrity of the microorganisms and interfering with their metabolic processes.
Biochemical and physiological effects:
DBMF has been shown to have low toxicity and is relatively safe for use in laboratory experiments. It does not appear to have any significant effects on the biochemical and physiological processes of mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DBMF is its broad-spectrum antimicrobial and antifungal activity. It can be used to inhibit the growth of a wide range of microorganisms, making it a versatile tool for laboratory experiments. However, one of the limitations of DBMF is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research involving DBMF. One area of interest is the development of new formulations and delivery methods that can improve the solubility and bioavailability of the compound. Another potential direction is the investigation of DBMF's potential use as a food preservative or in other industrial applications. Additionally, further studies are needed to fully understand the mechanism of action of DBMF and its potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
DBMF has been extensively studied for its antimicrobial and antifungal properties. It has shown significant inhibitory effects against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. DBMF has also been investigated for its potential use as a food preservative due to its ability to prevent microbial growth.
Eigenschaften
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8-11(4-5-19-8)13(18)17-16-7-9-2-3-10(14)6-12(9)15/h2-7H,1H3,(H,17,18)/b16-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNEZATYKTHKB-FRKPEAEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 4-{[(4-methylcyclohexyl)carbonyl]amino}benzoate](/img/structure/B3854628.png)

![2-chlorobenzaldehyde [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854642.png)
![4-{3-[(3-fluorophenyl)amino]butyl}phenol](/img/structure/B3854646.png)
![1-{2-[2-(4-tert-butylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3854659.png)

![N-({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)acetamide](/img/structure/B3854679.png)
![isopropyl 4-[amino(nitroimino)methyl]-1-piperazinecarboxylate](/img/structure/B3854685.png)
![1-(4-butylphenyl)ethanone [2-(4-methylphenyl)-4-quinazolinyl]hydrazone](/img/structure/B3854686.png)
![2,2,6,6-tetramethyl-4-piperidinyl 3-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-2-butenoate](/img/structure/B3854699.png)
![diethyl 2,2'-[(4-{2-[(4-nitrophenoxy)acetyl]carbonohydrazonoyl}-1,3-phenylene)bis(oxy)]diacetate](/img/structure/B3854702.png)
![2-[({4-[(2,4-dinitrophenyl)amino]phenyl}amino)carbonyl]benzoic acid](/img/structure/B3854703.png)
